
2,5-Di(propan-2-yl)benzene-1,4-diol
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Overview
Description
2,5-Di(propan-2-yl)benzene-1,4-diol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Di(propan-2-yl)benzene-1,4-diol, and how can reaction progress be monitored?
- Methodological Answer : A common approach involves electrophilic substitution on hydroquinone derivatives, where isopropyl groups are introduced via Friedel-Crafts alkylation or catalytic alkylation. Reaction progress can be tracked using gas chromatography (GC) to identify intermediates and byproducts . Parallel analysis of aliquots from the reaction mixture ensures real-time monitoring without delaying synthesis. For purification, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm substitution patterns and symmetry. For example, the absence of aromatic protons (due to di-substitution) and the presence of isopropyl methyl groups (δ∼1.2–1.4 ppm) are diagnostic .
- FT-IR : O-H stretching (∼3200–3500 cm−1) and C-O vibrations (∼1200 cm−1) verify phenolic groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (C12H18O2, exact mass: 194.1307).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in amber glass vials under inert gas (N2/Ar) at −20∘C to prevent oxidation. Avoid exposure to light, as phenolic compounds are prone to photo-degradation . Pre-weighed aliquots in sealed vials reduce repeated handling.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the tautomeric behavior of this compound in covalent organic frameworks (COFs)?
- Methodological Answer : Density Functional Theory (DFT) calculations can compare the stability of tautomers (e.g., keto-enol forms) by evaluating Gibbs free energy differences. For example, studies on analogous benzene-1,4-diol derivatives revealed that water promotes tautomerism via hydrogen-bonding networks, which can be modeled using solvation models like SMD . This approach aids in designing COFs with tailored optoelectronic properties.
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial activity data may arise from variations in substituent positioning or assay conditions. Systematic structure-activity relationship (SAR) studies using derivatives (e.g., pyrimidine-thioethers) under standardized MIC (Minimum Inhibitory Concentration) protocols are essential . Cross-validation with computational docking (e.g., AutoDock Vina) identifies binding mode consistency across homologs.
Q. How can this compound be integrated into electrochemical sensors for catecholamine detection?
- Methodological Answer : Modify carbon-based electrodes (e.g., MWCNT paste) with the compound to enhance electrocatalytic activity. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) optimize parameters like pH and scan rate. For example, benzene-1,4-diol derivatives exhibit redox peaks near 0.2–0.4 V (vs. Ag/AgCl), enabling selective epinephrine detection .
Q. What role does steric hindrance from isopropyl groups play in ligand-protein binding mode transitions?
- Methodological Answer : Isopropyl groups may induce binding mode switches by sterically blocking canonical binding pockets. Comparative crystallography of ligand-enzyme complexes (e.g., carbonic anhydrase) with/without bulky substituents reveals conformational changes. For hydroquinone derivatives, adding substituents like carboxylic acids alters hydrogen-bonding networks, as shown in PDB structures .
Properties
CAS No. |
2349-75-9 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H18O2/c1-7(2)9-5-12(14)10(8(3)4)6-11(9)13/h5-8,13-14H,1-4H3 |
InChI Key |
AMKFXDUNGJKVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)C(C)C)O |
Origin of Product |
United States |
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